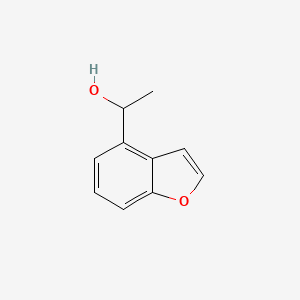

1-(Benzofuran-4-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzofuran-4-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.188. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1-(Benzofuran-4-yl)ethanol serves as a versatile scaffold in the development of various bioactive compounds. Its derivatives have shown promising biological activities, including:

- Anticancer Activity : Benzofuran derivatives, including those based on this compound, have been investigated for their anticancer properties. For instance, studies indicate that certain benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the benzofuran core can enhance anticancer efficacy .

- Antimicrobial Properties : Research has demonstrated that benzofuran compounds possess antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in disease processes:

- N-myristoyltransferase Inhibitors : Inhibitors designed based on the benzofuran scaffold have shown effectiveness against N-myristoyltransferase, an enzyme crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. The optimization of these inhibitors has led to compounds with excellent selectivity and potency against the target enzyme, making them potential leads for antimalarial drug development .

Chiral Building Block

The compound is recognized as a valuable chiral building block in organic synthesis:

- Synthesis of Enantiopure Compounds : A notable application involves the use of whole-cell biocatalysis to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol from 1-(benzofuran-2-yl)ethanone. This process utilizes Lactobacillus paracasei as a biocatalyst under mild conditions, achieving high yields and enantiomeric excess. Such methods exemplify green chemistry principles and highlight the compound's utility in synthesizing complex molecules for pharmaceutical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

化学反应分析

Chemical Reactions Involving 1-(Benzofuran-4-yl)ethanol

The chemical reactions involving this compound can be categorized into various types, including biocatalytic reductions, acylation reactions, and condensation reactions. Below is a detailed analysis of these reactions.

Biocatalytic Reduction

A notable reaction is the biocatalytic reduction of 1-(benzofuran-2-yl)ethanone to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei. This method highlights the importance of stereoselectivity in synthesizing chiral compounds:

- Reaction Conditions : Mild conditions were employed, leading to a yield of 92% and an enantiomeric excess greater than 99.9% at a substrate concentration of 6.73 g.

This process represents a significant advancement in green chemistry, allowing for the production of valuable chiral intermediates for drug synthesis .

Acylation Reactions

Acylation reactions are another significant pathway for modifying this compound. These reactions often utilize activated esters or acid chlorides to introduce acyl groups:

- General Procedure : The reaction typically involves treating the alcohol with an acylating agent in the presence of a base (e.g., sodium hydroxide) and a solvent such as dichloromethane or THF.

The acylation of racemic ethanols has been studied, showing varying yields depending on the conditions and reagents used .

Condensation Reactions

Condensation reactions involving this compound can lead to the formation of more complex structures, including heterocycles:

- Example Reaction : The condensation of benzofuran chalcones with urea or thiourea in alcoholic KOH has been reported, yielding various substituted pyrimidines.

These reactions are typically conducted under reflux conditions and monitored via thin-layer chromatography (TLC). The yields reported for these transformations can be as high as 83% .

属性

CAS 编号 |

181819-98-7 |

|---|---|

分子式 |

C10H10O2 |

分子量 |

162.188 |

IUPAC 名称 |

1-(1-benzofuran-4-yl)ethanol |

InChI |

InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,11H,1H3 |

InChI 键 |

KXDNUFJMIAMEBI-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C=COC2=CC=C1)O |

同义词 |

4-Benzofuranmethanol, -alpha--methyl- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。